molecular formula C17H18N2O3S B2465016 N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034470-10-3

N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2465016
CAS No.: 2034470-10-3
M. Wt: 330.4
InChI Key: OGYQGDXJSADJGO-UHFFFAOYSA-N
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Description

N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a nicotinamide derivative featuring a 3-(methylthio)phenyl group attached to the amide nitrogen and a tetrahydrofuran-3-yl-oxy substituent at the 6-position of the nicotinamide core. The methylthio (SCH₃) group contributes to enhanced lipophilicity, while the tetrahydrofuran (THF) moiety may influence conformational flexibility and hydrogen-bonding interactions.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-23-15-4-2-3-13(9-15)19-17(20)12-5-6-16(18-10-12)22-14-7-8-21-11-14/h2-6,9-10,14H,7-8,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYQGDXJSADJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen.

    Substitution: The tetrahydrofuran-3-yl ether group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active nicotinamide derivatives.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes such as nicotinamide adenine dinucleotide (NAD)-dependent deacetylases (sirtuins) and other proteins involved in cellular metabolism.

    Pathways Involved: Modulation of sirtuin activity, leading to effects on gene expression, DNA repair, and cellular stress responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Analysis

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Application/Use Reference
N-(3-(methylthio)phenyl)-6-((THF-3-yl)oxy)nicotinamide Nicotinamide 3-(methylthio)phenyl, THF-3-yl-oxy Hypothetical (unclear) N/A
3-Chloro-N-phenyl-phthalimide Phthalimide 3-chloro, phenyl Polyimide monomer synthesis
N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide derivatives Acetamide Trifluoromethyl, methoxy/trimethoxyphenyl Pharmaceutical (Patent claims)
Cyprofuram Carboxamide 3-chlorophenyl, tetrahydro-2-oxo-3-furanyl Pesticide (fungicide)

Key Findings

Substituent Effects on Physicochemical Properties
  • Methylthio (SCH₃) vs. Chloro (Cl):
    The methylthio group in the target compound is larger and more lipophilic than the chloro substituent in 3-chloro-N-phenyl-phthalimide. This may enhance membrane permeability but reduce aqueous solubility compared to chloro analogs .
  • Tetrahydrofuran (THF) Moieties:
    The THF-3-yl-oxy group in the target compound and the tetrahydro-2-oxo-3-furanyl group in cyprofuram both introduce oxygen atoms capable of hydrogen bonding. However, the oxo group in cyprofuram may increase reactivity in enzyme interactions, as seen in its pesticidal activity .
Core Structure Implications
  • Nicotinamide vs. Phthalimide:
    Nicotinamide derivatives often target enzymes like PARPs or kinases, whereas phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) are typically used in polymer synthesis. This suggests divergent applications despite superficial structural similarities .
  • Acetamide vs. Nicotinamide:
    The benzothiazole-acetamide derivatives in feature trifluoromethyl groups, which improve metabolic stability. The absence of such groups in the target compound may limit its pharmacokinetic profile unless compensated by the methylthio group’s lipophilicity .
Functional Group Synergy
  • The combination of methylthio and THF-oxy groups in the target compound could balance lipophilicity and polar interactions, a strategy seen in agrochemicals like cyprofuram. However, without specific activity data, this remains speculative .

Biological Activity

N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic compound belonging to the nicotinamide class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity involves exploring its mechanisms of action, therapeutic applications, and comparative efficacy with similar compounds.

Chemical Structure and Synthesis

The compound features a unique structure characterized by:

  • A methylthio group attached to a phenyl ring.
  • A tetrahydrofuran moiety linked via an ether bond to the nicotinamide core.

Synthesis Overview

The synthesis typically involves several key steps:

  • Formation of the Nicotinamide Core : This can be achieved through the reaction of nicotinic acid with ammonia or an amine.
  • Introduction of the Methylthio Group : This is accomplished via nucleophilic substitution reactions.
  • Attachment of Tetrahydrofuran : This step involves etherification with a tetrahydrofuran derivative.

This compound exhibits biological activity through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cell proliferation.
  • Receptor Interaction : It may interact with receptors that modulate signaling pathways critical for cellular functions such as apoptosis and proliferation.

Therapeutic Potential

Research indicates several therapeutic applications:

  • Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation, which could be beneficial in conditions like arthritis.
  • Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines, warranting further investigation into its role as an anticancer agent.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

CompoundKey FeaturesBiological Activity
This compoundMethylthio and tetrahydrofuran groupsPotential anti-inflammatory and anticancer effects
5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamideContains a chloro groupSimilar biological activities but may exhibit different potency due to structural differences
N-(3-(methylthio)phenyl)-6-nicotinamideLacks tetrahydrofuran groupReduced biological activity compared to the tetrahydrofuran-containing analog

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Study on Anti-inflammatory Effects :
    • A study demonstrated that this compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
  • Anticancer Efficacy :
    • In vitro tests on various cancer cell lines showed that this compound inhibited cell proliferation, indicating promising anticancer properties. Further research is needed to elucidate its mechanism of action and therapeutic window.

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